molecular formula C10H19NO2 B13887902 2-(Cyclohexylamino)-2-methylpropanoic acid

2-(Cyclohexylamino)-2-methylpropanoic acid

Cat. No.: B13887902
M. Wt: 185.26 g/mol
InChI Key: CTVIWLLGUFGSLY-UHFFFAOYSA-N
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Description

2-(Cyclohexylamino)-2-methylpropanoic acid is an organic compound that features a cyclohexylamino group attached to a methylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylamino)-2-methylpropanoic acid typically involves the reaction of cyclohexylamine with a suitable precursor, such as methylpropanoic acid or its derivatives. One common method is the alkylation of cyclohexylamine using a methylpropanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylamino)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(Cyclohexylamino)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can serve as a ligand in biochemical assays and studies involving enzyme interactions.

    Medicine: Research into its potential therapeutic effects, such as its role in drug development, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylamino)-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: An organic compound with a similar cyclohexylamino group but lacking the methylpropanoic acid backbone.

    3-(Cyclohexylamino)propane-1-sulfonic acid (CAPS): A buffering agent with a similar cyclohexylamino group but different functional groups.

Uniqueness

2-(Cyclohexylamino)-2-methylpropanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

2-(cyclohexylamino)-2-methylpropanoic acid

InChI

InChI=1S/C10H19NO2/c1-10(2,9(12)13)11-8-6-4-3-5-7-8/h8,11H,3-7H2,1-2H3,(H,12,13)

InChI Key

CTVIWLLGUFGSLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)NC1CCCCC1

Origin of Product

United States

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